Cas no 1084808-15-0 (3-(4-Methoxyphenyl)-7-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one)

1084808-15-0 structure
Nome del prodotto:3-(4-Methoxyphenyl)-7-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
3-(4-Methoxyphenyl)-7-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- SCHEMBL13169519
- HMS2874C17
- AKOS001578228
- Oprea1_697373
- 3-(4-Methoxyphenyl)-7-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
- Formononetin glucoside;Formononetin-7-glucoside;Ononoside;Biochanin B;Neochanin;Formononetin-7-O-beta-D-glucopyranoside
- O0405
- Formononetin-7-glucoside
- SMR000554684
- 1084808-15-0
- 3-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
- 3-(4-METHOXYPHENYL)-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-2-YL]OXY}-4H-CHROMEN-4-ONE
- MLS001194859
- Ononin?
- BCP10844
- 486-62-4
- HMS3341O02
- Ononin
- Formononetin 7-O-beta-D-glucopyranoside
- STK976270
- Oprea1_111850
- AB00822826-06
- 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl hexopyranoside
- 4H-1-Benzopyran-4-one, 7-(hexopyranosyloxy)-3-(4-methoxyphenyl)-
-
- MDL: MFCD00017464
- Inchi: 1S/C22H22O9/c1-28-12-4-2-11(3-5-12)15-10-29-16-8-13(6-7-14(16)18(15)24)30-22-21(27)20(26)19(25)17(9-23)31-22/h2-8,10,17,19-23,25-27H,9H2,1H3
- Chiave InChI: MGJLSBDCWOSMHL-UHFFFAOYSA-N
- Sorrisi: O1C(C(C(C(C1CO)O)O)O)OC1=CC=C2C(C(C3C=CC(=CC=3)OC)=COC2=C1)=O
Proprietà calcolate
- Massa esatta: 430.12638228g/mol
- Massa monoisotopica: 430.12638228g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 31
- Conta legami ruotabili: 5
- Complessità: 659
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 5
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1
- Superficie polare topologica: 135Ų
Proprietà sperimentali
- Densità: 1.482±0.06 g/cm3(Predicted)
- Punto di ebollizione: 697.8±55.0 °C(Predicted)
- pka: 12.71±0.70(Predicted)
3-(4-Methoxyphenyl)-7-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one Letteratura correlata
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
1084808-15-0 (3-(4-Methoxyphenyl)-7-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one) Prodotti correlati
- 2680829-91-6(tert-butyl N-(4-chloro-1,3,5-triazin-2-yl)carbamate)
- 1314700-13-4(2-(isoquinolin-5-yl)propan-2-amine)
- 2165900-52-5(tert-butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate)
- 2680781-54-6(2-Bromo-6-(2,2,2-trifluoroacetamido)pyridine-4-carboxylic acid)
- 2694728-73-7(3-({(tert-butoxy)carbonylamino}methyl)-1-methyl-2-oxabicyclo2.1.1hexane-4-carboxylic acid)
- 77028-93-4((3-Methyl-naphthalen-1-yl)-methanol)
- 1337707-64-8(6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine)
- 17334-68-8(3-methyl-4-phenyl-6H,7H-[1,2]oxazolo[3,4-d]pyridazin-7-one)
- 347332-06-3(butyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate)
- 1353944-51-0(tert-Butyl ((1-(2-chloroacetyl)piperidin-3-yl)methyl)carbamate)
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
